molecular formula C9H9FN2O B6498859 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide CAS No. 1493582-25-4

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide

Cat. No.: B6498859
CAS No.: 1493582-25-4
M. Wt: 180.18 g/mol
InChI Key: DTUOYTCLXXKBAP-UHFFFAOYSA-N
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Description

“3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as fluoropyridines . Fluoropyridines are compounds containing a pyridine ring which bears a fluorine atom .


Synthesis Analysis

The synthesis of fluoropyridines is a topic of interest in medicinal chemistry due to their interesting and unusual physical, chemical, and biological properties . They are usually synthesized through methods such as the Umemoto reaction and the Balts-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring with a fluorine atom at the 3-position, a carboxamide group at the 4-position, and a prop-2-en-1-yl group attached to the nitrogen of the carboxamide .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the fluorine atom, the carboxamide group, and the prop-2-en-1-yl group . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by the presence of the fluorine atom, the carboxamide group, and the prop-2-en-1-yl group .

Future Directions

The future directions in the study of “3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products and pharmaceuticals with improved properties .

Properties

IUPAC Name

3-fluoro-N-prop-2-enylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOYTCLXXKBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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